molecular formula C13H14N2O B6329825 5-(2-Methoxy-5-methylphenyl)pyridin-2-amine, 95% CAS No. 1314987-51-3

5-(2-Methoxy-5-methylphenyl)pyridin-2-amine, 95%

Cat. No. B6329825
CAS RN: 1314987-51-3
M. Wt: 214.26 g/mol
InChI Key: OELCVSPDYLWYFZ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)pyridin-2-amine, 95% (hereafter referred to as 5-MMPP-2-A) is an organic compound belonging to the amine class of compounds. It is a white, crystalline solid with a melting point of 131-132°C. 5-MMPP-2-A has a variety of applications in scientific research, including synthesis, drug development, and medical diagnostics. It is also used as a reagent in organic synthesis.

Scientific Research Applications

5-MMPP-2-A has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis. Additionally, 5-MMPP-2-A has been used in the development of drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-MMPP-2-A is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition of these enzymes may lead to the inhibition of certain inflammatory processes, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPP-2-A are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties in animal models. Additionally, it has been shown to have anti-tumor properties in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-MMPP-2-A in laboratory experiments is its low cost and ease of synthesis. Additionally, it has a wide range of applications and is relatively stable in aqueous solutions. However, it is important to note that 5-MMPP-2-A is a highly toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research involving 5-MMPP-2-A. These include further investigation into its mechanism of action, development of new synthetic methods, and exploration of its potential therapeutic applications. Additionally, research into the development of new derivatives of 5-MMPP-2-A may lead to new compounds with improved properties. Finally, studies into the potential toxicity of 5-MMPP-2-A and its derivatives are needed to ensure its safe use in laboratory and clinical settings.

Synthesis Methods

5-MMPP-2-A can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction is typically carried out at room temperature and yields a white crystalline solid.

properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(16-2)11(7-9)10-4-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELCVSPDYLWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253894
Record name 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314987-51-3
Record name 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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